Cas no 104010-22-2 (2-tert-butyl-5-hydroxy-4-methylpyridazin-3-one)

2-tert-butyl-5-hydroxy-4-methylpyridazin-3-one structure
104010-22-2 structure
Product Name:2-tert-butyl-5-hydroxy-4-methylpyridazin-3-one
CAS No:104010-22-2
MF:C9H14N2O2
MW:182.219662189484
CID:1147236
PubChem ID:54713106
Update Time:2025-04-20

2-tert-butyl-5-hydroxy-4-methylpyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-tert-butyl-5-hydroxy-4-methylpyridazin-3-one
    • ACMC-20m6sz
    • 2-tert-butyl-5-hydroxy-4-methyl-3(2H)-pyridazinone
    • 3(2H)-Pyridazinone, 2-(1,1-dimethylethyl)-5-hydroxy-4-methyl-
    • CTK0G6662
    • SureCN9237010
    • 2-t-butyl-5-hydroxy-4-methyl-3(2H)-pyridazinone
    • 2-tert.-butyl-5-hydroxy-4-methyl-3(2H)-pyridazinone
    • ACMC-20m6sz; 2-tert-butyl-5-hydroxy-4-methyl-3(2H)-pyridazinone; 3(2H)-Pyridazinone, 2-(1,1-dimethylethyl)-5-hydroxy-4-methyl-; CTK0G6662; SureCN9237010; 2-t-butyl-5-hydroxy-4-methyl-3(2H)-pyridazinone; 2-tert.-butyl-5-hydroxy-4-methyl-3(2H)-pyridazinone;
    • 104010-22-2
    • SCHEMBL9237010
    • JOYJKVUVOBMZOP-UHFFFAOYSA-N
    • 2-(tert-Butyl)-5-hydroxy-4-methylpyridazin-3(2H)-one
    • DTXSID50716184
    • 2-tert-Butyl-5-hydroxy-4-methylpyridazin-3(2H)-one
    • Inchi: 1S/C9H14N2O2/c1-6-7(12)5-10-11(8(6)13)9(2,3)4/h5,12H,1-4H3
    • InChI Key: JOYJKVUVOBMZOP-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=C(C=NN1C(C)(C)C)O

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • PSA: 55.12000
  • LogP: 1.01230
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